

Lometraline hydrochloride molecular formula and weight

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Compound of Interest

Compound Name: Lometraline Hydrochloride

Cat. No.: B1675046

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Lometraline Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometraline hydrochloride is an aminotetralin derivative that was initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent.[1] Subsequent research explored its utility as an antidepressant and anxiolytic.[1][2][3] While the clinical development of **lometraline hydrochloride** was suspended due to a lack of psychoactivity at the doses studied, its chemical structure and lineage are noteworthy.[1] It is a precursor in the developmental pathway that led to the discovery of tametraline, a potent norepinephrine-dopamine reuptake inhibitor, and subsequently the widely-used selective serotonin reuptake inhibitor (SSRI), sertraline.[1] This technical guide provides a concise overview of the known molecular properties of **lometraline hydrochloride** and explores the broader context of its chemical class.

Molecular and Physical Data

The fundamental molecular and physical properties of **lometraline hydrochloride** are summarized below.

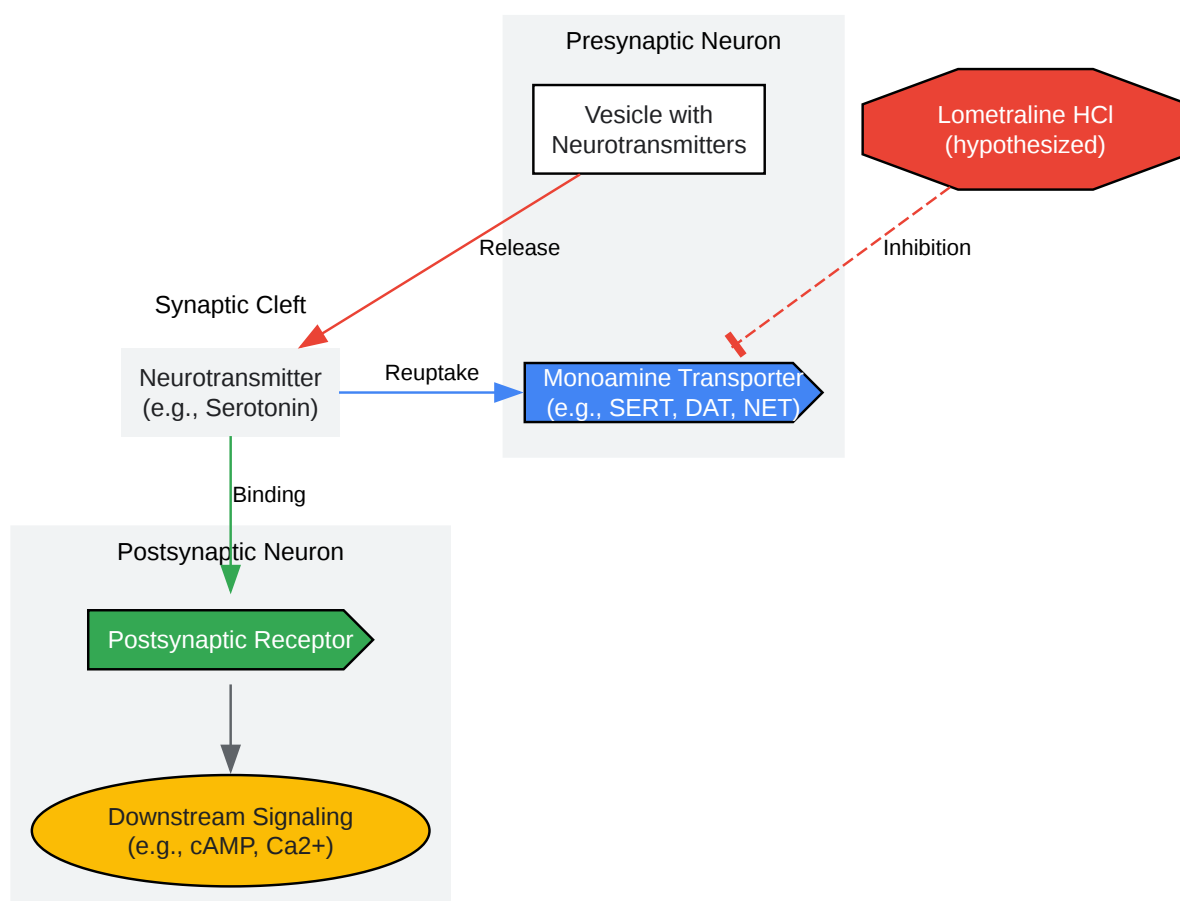
Property	Value
Molecular Formula	C ₁₃ H ₁₉ Cl ₂ NO[4][5] or C ₁₃ H ₁₈ ClNO·HCl[6]
Molecular Weight	276.20 g/mol [4][5]
Appearance	Solid powder[5]
Synonyms	Lometraline HCl, CP 14,368-1[5]
IUPAC Name	8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Pharmacological Context and Potential Mechanisms of Action

As an aminotetralin derivative, the pharmacological activity of **lometraline hydrochloride** is presumed to be mediated through its interaction with monoamine neurotransmitter systems. While specific data for lometraline is scarce, the activities of related compounds, such as sertraline, suggest potential interactions with serotonin, dopamine, and norepinephrine transporters. The general mechanism for this class of compounds involves the inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of these neurotransmitters.

Potential Signaling Pathways

The signaling pathways affected by aminotetralin derivatives are complex and integral to neuronal function. A generalized representation of a potential signaling pathway influenced by a monoamine reuptake inhibitor is depicted below.



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Caption: Hypothesized mechanism of action for Lometraline HCl.

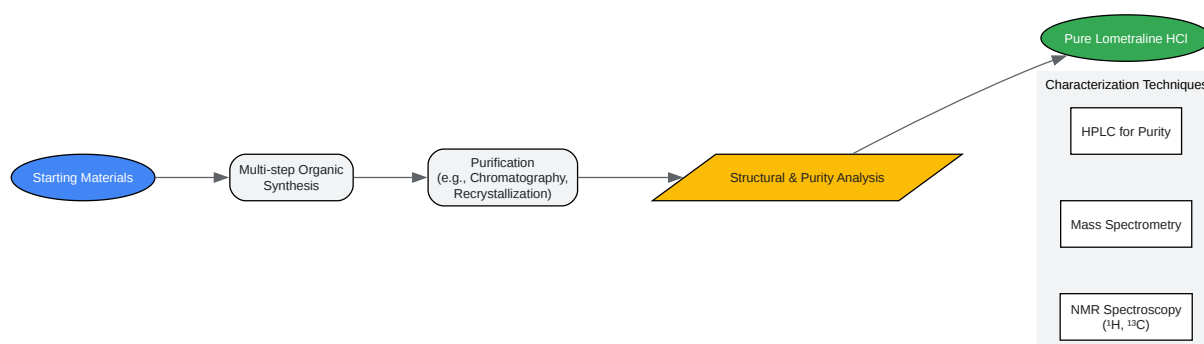
Experimental Protocols

Detailed experimental protocols for **lometraline hydrochloride** are not readily available in published literature. However, based on the investigation of similar aminotetralin derivatives, a standard workflow for characterization would likely include the following methodologies.

Synthesis and Characterization

The synthesis of aminotetralin derivatives typically involves multi-step organic chemistry procedures. Characterization of the final compound would be essential to confirm its identity and purity.

Experimental Workflow for Synthesis and Characterization:



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Caption: General experimental workflow for synthesis and characterization.

In Vitro Pharmacological Profiling

To determine the biological activity of **lometraline hydrochloride**, a series of in vitro assays would be necessary. These assays would aim to identify the compound's binding affinity and functional activity at various neurotransmitter transporters and receptors.

Key In Vitro Assays:

- **Radioligand Binding Assays:** To determine the binding affinity (K_i) of **lometraline hydrochloride** for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as a panel of other receptors to assess selectivity.
- **Neurotransmitter Uptake Assays:** To measure the functional inhibition of neurotransmitter reuptake in synaptosomes or cell lines expressing the respective transporters. This would determine the IC_{50} values.
- **Receptor Functional Assays:** To evaluate agonist or antagonist activity at key G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

Lometraline hydrochloride remains a compound of interest primarily from a historical and medicinal chemistry perspective, as a stepping stone in the development of more successful therapeutics like sertraline. While its own clinical development was halted, the study of its

properties and the broader class of aminotetralin derivatives continues to inform the design of novel central nervous system agents. Further research into the specific interactions of lometraline and its analogs could still yield valuable insights into the structure-activity relationships governing monoamine transporter inhibition.

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References

- 1. Lometraline - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Lometraline hydrochloride | TargetMol [targetmol.com]
- 4. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
- 5. 1-Aminotetralin - Wikipedia [en.wikipedia.org]
- 6. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
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